

A Technical Guide to (E)-Osmundacetone and its Synonyms: OAC, Osu, and DHBAc

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Compound of Interest

Compound Name: (E)-Osmundacetone

Cat. No.: B1244309

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone, a phenolic compound also identified by its synonyms OAC, Osu, and DHBAc, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its chemical names are 4-(3,4-dihydroxyphenyl)-3-buten-2-one and 3,4-dihydroxybenzalacetone. This technical guide provides a comprehensive overview of **(E)-Osmundacetone**, including its chemical properties, biological effects, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	$C_{10}H_{10}O_3$	
Molecular Weight	178.18 g/mol	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO, ethanol, and methanol	
CAS Number	37079-84-8	[1]

Quantitative Biological Data

Neuroprotective and Antioxidant Activity

(E)-Osmundacetone has demonstrated significant neuroprotective and antioxidant properties in various in vitro and in vivo models.

Assay	Model System	Key Findings	Reference
Neuroprotection	Glutamate-induced toxicity in HT22 hippocampal cells	Cell vitality recovered to $98.26\% \pm 1.03\%$ at $2 \mu\text{M}$ OAC.	[2]
Antioxidant (DPPH Assay)	Cell-free	$IC_{50} = 7.88 \pm 0.02 \mu\text{M}$	[2]
ROS Scavenging	Glutamate-treated HT22 cells	Significant reduction in ROS accumulation at 1 and $2 \mu\text{M}$ OAC.	[2]

Pharmacokinetic Parameters in Rats

The pharmacokinetic profile of **(E)-Osmundacetone** has been investigated in rat models, providing insights into its absorption, distribution, metabolism, and excretion.

Parameter	Value	Reference
Tmax (Time to maximum concentration)	0.25 h	[3]
Cmax (Maximum concentration)	3283.33 µg/L	[3]
t1/2 (Half-life)	5.20 h	[3]
Apparent Volume of Distribution (Vd/F)	127.96 L/kg	[3]

Experimental Protocols

Isolation of (E)-Osmundacetone from *Elsholtzia ciliata*

- Extraction: Dried aerial parts of *E. ciliata* are macerated in 70% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol.
- Chromatography: The bioactive EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing **(E)-Osmundacetone** are identified by thin-layer chromatography (TLC).
- Purification: The pooled fractions are further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure **(E)-Osmundacetone**.

Chemical Synthesis via Claisen-Schmidt Condensation

(E)-4-(3,4-dihydroxyphenyl)-3-buten-2-one can be synthesized via a Claisen-Schmidt condensation between 3,4-dihydroxybenzaldehyde and acetone in the presence of a base catalyst.[4]

- Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.

- **Catalysis:** Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture while stirring at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by TLC until the starting aldehyde is consumed.
- **Workup:** Neutralize the reaction mixture with a dilute acid (e.g., HCl). The product will precipitate out of the solution.
- **Purification:** Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-4-(3,4-dihydroxyphenyl)-3-buten-2-one.^[5]

Cell Viability (MTT) Assay

This protocol is used to assess the effect of **(E)-Osmundacetone** on cell viability.^{[6][7][8]}

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **(E)-Osmundacetone** (e.g., 0.5-4.0 μ M) and a vehicle control for the desired time period (e.g., 24 hours).^[2]
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the intracellular ROS levels.^{[9][10][11][12]}

- Cell Seeding and Treatment: Seed and treat cells with **(E)-Osmundacetone** as described in the MTT assay protocol. A positive control such as H₂O₂ can be included.
- DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
- Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Western Blot Analysis for MAPK Phosphorylation

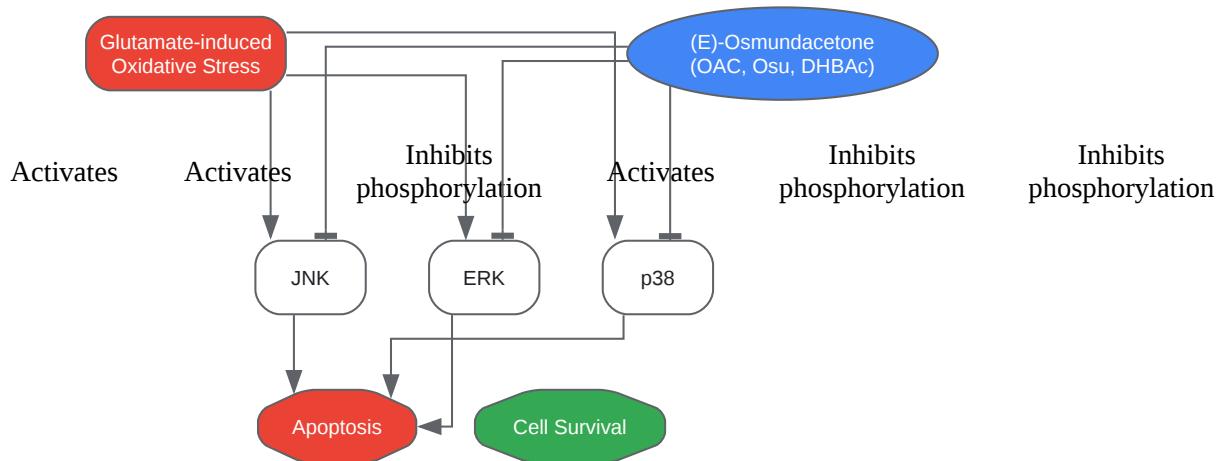
This protocol is used to determine the effect of **(E)-Osmundacetone** on the phosphorylation of MAPKs such as JNK, ERK, and p38.[13][14][15]

- Cell Lysis: After treatment with **(E)-Osmundacetone**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total JNK, ERK, and p38 overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

MAPK Signaling Pathway

(E)-Osmundacetone has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.^[2] In response to stressors like glutamate-induced oxidative stress, **(E)-Osmundacetone** can inhibit the phosphorylation of key MAPK proteins, thereby exerting its neuroprotective effects.

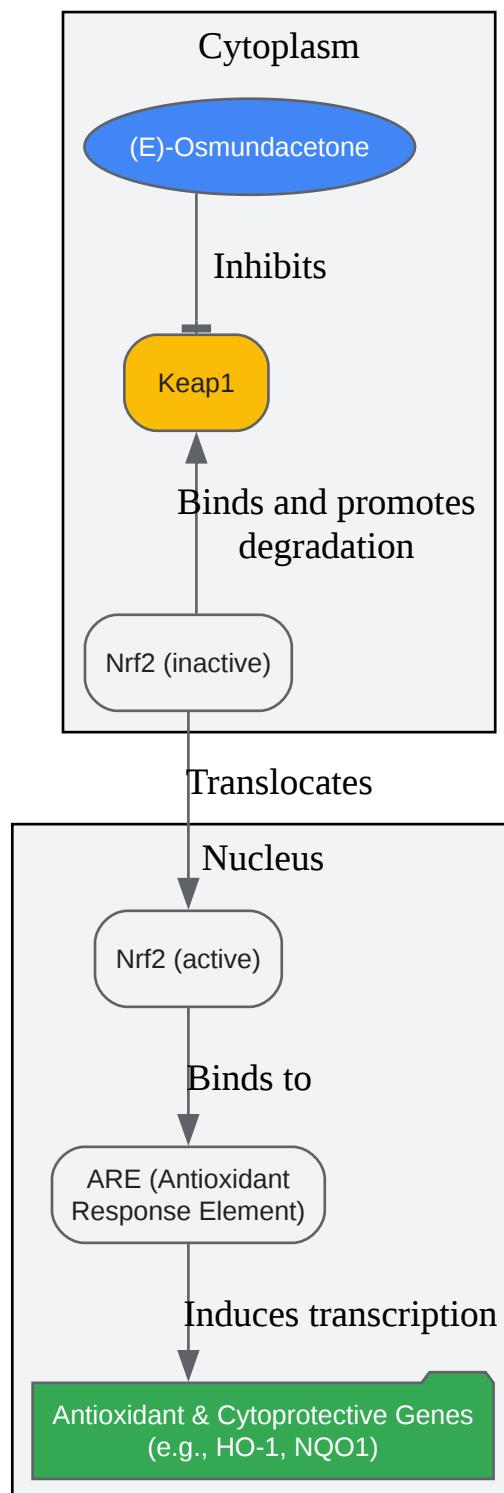


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MAPK Signaling Inhibition by **(E)-Osmundacetone**.

Nrf2 Signaling Pathway

(E)-Osmundacetone is also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[16][17]} Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like **(E)-Osmundacetone**, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.



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Activation of the Nrf2 Pathway by **(E)-Osmundacetone**.

Conclusion

(E)-Osmundacetone (OAC, Osu, DHBAc) is a promising natural compound with multifaceted biological activities, including neuroprotective, antioxidant, and potential anti-cancer effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. The structured presentation of quantitative data and signaling pathways aims to provide a clear and comprehensive resource for the scientific community.

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